molecular formula C16H18N4O3 B2820432 N'-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide CAS No. 1786061-61-7

N'-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide

Cat. No.: B2820432
CAS No.: 1786061-61-7
M. Wt: 314.345
InChI Key: XYMYXIMVNAQAJO-UHFFFAOYSA-N
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Description

N’-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[1,2-c]pyrimidine core, a hydroxy group, and a 4-methylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[1,2-c]pyrimidine ring system.

    Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the pyrrolo[1,2-c]pyrimidine intermediate.

    Formation of the Carboximidamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboximidamide group using reagents like ammonia or amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The benzyl group can participate in nucleophilic or electrophilic substitution reactions.

    Condensation: The carboximidamide group can undergo condensation reactions to form imines or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Benzyl halides, nucleophiles like amines or thiols.

    Condensation: Ammonia, primary amines, or aldehydes.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, imines, and substituted benzyl derivatives.

Scientific Research Applications

N’-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-c]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

  • Benzyl Substituted Pyrimidines

Properties

IUPAC Name

N'-hydroxy-2-[(4-methylphenyl)methyl]-1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-10-4-6-11(7-5-10)9-20-15(21)13(14(17)18-23)12-3-2-8-19(12)16(20)22/h4-7,23H,2-3,8-9H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMYXIMVNAQAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=C3CCCN3C2=O)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=C3CCCN3C2=O)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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